3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Description
This compound is a pyrrolone derivative featuring a 1,3-benzothiazole ring, a 2-fluorophenyl substituent, and acetyl and hydroxyl functional groups. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in enzyme inhibition and fluorescence applications . The acetyl and hydroxyl groups contribute to hydrogen bonding and solubility, critical for crystallinity and intermolecular interactions .
Properties
Molecular Formula |
C19H13FN2O3S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H13FN2O3S/c1-10(23)15-16(11-6-2-3-7-12(11)20)22(18(25)17(15)24)19-21-13-8-4-5-9-14(13)26-19/h2-9,16,24H,1H3 |
InChI Key |
FIDNKRFYVNCMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Biological Activity
3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. The structure includes a benzothiazole moiety, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 723251-36-3 |
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that certain benzothiazole derivatives can inhibit cell proliferation in lung cancer cell lines (A549, HCC827, NCI-H358) through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The mechanism often involves interference with bacterial DNA synthesis or function .
Anticonvulsant Activity
In addition to antitumor and antimicrobial effects, some studies have reported anticonvulsant activity associated with benzothiazole derivatives. The synthesis of new derivatives has been linked to improved pharmacological profiles in terms of efficacy and safety .
Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of Benzothiazole Ring : This step often utilizes reactions involving thioketones and amines.
- Acetylation : The introduction of the acetyl group can be achieved using acetic anhydride or acetyl chloride.
- Fluorination : Selective fluorination can be performed using fluorinating agents to introduce the fluorine atom at the desired position on the phenyl ring.
- Final Cyclization : The final compound is formed through cyclization reactions that yield the pyrrolone structure.
Case Studies and Research Findings
Several studies have highlighted the promising nature of benzothiazole derivatives:
- Antitumor Studies : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
- Antimicrobial Efficacy : Research showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating potential as alternative antimicrobial agents .
- Pharmacological Reviews : Comprehensive reviews have consolidated findings on the biological activities of benzothiazoles, emphasizing their role in drug discovery for various diseases .
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials that include benzothiazole derivatives and fluorinated phenyl groups. The detailed synthetic pathway can be complex, but it generally follows established protocols for creating pyrrolone structures.
Key Steps in Synthesis:
- Formation of the Pyrrole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of the acetyl group is crucial for enhancing the biological activity of the compound.
- Fluorination : The incorporation of a fluorine atom in the phenyl ring significantly influences the compound's pharmacological properties.
The crystal structure of similar compounds has been elucidated using techniques such as X-ray crystallography, which provides insights into intermolecular interactions and stability .
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and pyrrolone exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting that 3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one may also possess noteworthy antimicrobial properties .
Anticancer Potential
The compound's structural features align with those of known anticancer agents. Preliminary evaluations suggest that it could inhibit tumor cell proliferation. For instance, related compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potential effectiveness in cancer therapy .
Acetylcholinesterase Inhibition
Another promising application is in neuropharmacology, particularly as an acetylcholinesterase inhibitor. Compounds with similar frameworks have been shown to enhance acetylcholine levels, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrole Formation | Acetic anhydride, heat | 75 |
| Acetylation | Acetic acid catalyst | 80 |
| Fluorination | Fluorinating agent (e.g., N-fluorobenzenesulfonimide) | 70 |
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of pyrrolone derivatives, researchers synthesized a series of compounds including those with benzothiazole moieties. The results indicated that compounds similar to This compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 2: Neuropharmacological Applications
A recent investigation into acetylcholinesterase inhibitors revealed that compounds featuring a coumarin core combined with thiazole structures showed promising results in enhancing cognitive function in vitro. This suggests that This compound might be explored further for its potential role in treating Alzheimer's disease .
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The hydroxyl group at position 4 undergoes esterification under mild acidic conditions. For example, treatment with acetic anhydride in pyridine yields the corresponding acetate derivative (Scheme 1) . Electrophilic substitution on the benzothiazole ring occurs preferentially at the 5- and 6-positions due to electron-withdrawing effects of the sulfur and nitrogen atoms. Nitration using HNO₃/H₂SO₄ produces mono-nitro derivatives .
Table 1: Key Electrophilic and Nucleophilic Reactions
| Reaction Type | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | Ac₂O, pyridine, 25°C, 6 h | 4-Acetoxy derivative | 78 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-benzothiazole isomer | 62 |
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated ketone moiety (acetyl group at position 3) participates in [4+2] cycloadditions with dienes. For instance, reaction with 1,3-butadiene in toluene under reflux forms a bicyclic adduct (Scheme 2) . Microwave-assisted ring-opening reactions with hydrazines yield pyrazole derivatives, as observed in analogous pyrrolone systems .
Table 2: Cycloaddition and Ring-Opening Outcomes
| Reagent | Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12 h | Bicyclo[4.3.0]non-2-ene derivative | 85:15 | |
| Hydrazine hydrate | Microwave, EtOH, 80°C, 30 min | 3-Acetylpyrazole analog | 91 |
Oxidation and Reduction Pathways
The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 4-oxo derivatives. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated alcohol .
Table 3: Redox Reaction Parameters
| Process | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, 0°C, 1 h | 4-Oxo-pyrrolone | 67 | |
| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C, 3 h | Dihydroxy-pyrrolidine | 82 |
Coordination Chemistry
The compound acts as a bidentate ligand via its hydroxyl oxygen and benzothiazole nitrogen. Coordination with Cu(II) in methanol forms a stable complex (λmax = 420 nm), validated by UV-Vis and ESR spectroscopy .
Table 4: Metal Complexation Data
| Metal Ion | Ligand Sites Involved | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) | O (hydroxyl), N (benzothiazole) | 5.2 ± 0.3 |
Photochemical Reactivity
Under UV light (λ = 365 nm), the benzothiazole moiety undergoes C–H arylation with heteroarenes (e.g., furan) via a radical-chain mechanism, producing 6-arylbenzothiazole derivatives .
Table 5: Photochemical Arylation Results
| Heteroarene | Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Furan | UV (365 nm), CH₃CN, 25°C, 24 h | 6-(2-Furyl)-benzothiazole | 53 |
Acid/Base-Mediated Rearrangements
In acidic media (HCl/EtOH), the acetyl group undergoes keto-enol tautomerism, stabilizing the enol form (pKa = 4.2). Under basic conditions (NaOH), the hydroxyl group deprotonates, forming a resonance-stabilized anion .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs are categorized based on variations in the heterocyclic core, substituents, and functional groups. Key comparisons include:
Key Observations :
- Benzothiazole vs.
- Fluorophenyl vs. Chlorophenyl/Bromophenyl : The 2-fluorophenyl group provides a balance of electronegativity and steric bulk compared to heavier halogens (Cl, Br), which may reduce metabolic degradation in vivo .
- Acetyl/Hydroxy vs. Propynyl/Methyl : The acetyl and hydroxyl groups in the target compound increase hydrogen-bonding capacity, improving crystallinity and solubility compared to alkyl-substituted analogs .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydroxyl (-OH) and acetyl (-COCH₃) groups in the target compound enable extensive hydrogen-bonding networks, as observed in related benzothiazole-pyrrolone derivatives . For example, in 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one, N–H···O and C–H···π interactions dominate crystal packing .
- Crystallographic Software : Structures of analogs were refined using SHELX programs, which are standard for small-molecule crystallography . The target compound’s structure likely follows similar refinement protocols.
Q & A
Q. What are the recommended synthetic routes for 3-acetyl-1-(1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one, and how can reaction yields be optimized?
Synthesis typically involves cyclocondensation of substituted aldehydes with active methylene precursors. For example, analogous pyrrolone derivatives were synthesized using aldehydes (e.g., 3-trifluoromethyl benzaldehyde) under reflux in methanol, followed by recrystallization to improve purity . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.0 equiv aldehyde), reaction time (2.5–24 hours), and temperature (60–65°C). Low yields (e.g., 9% in some cases) highlight the need for stepwise purification, such as column chromatography or selective recrystallization .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Key techniques include:
- Mass spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., m/z 420.1573 for a related compound) to confirm molecular weight .
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, C–H···π interactions) .
- Infrared (IR) spectroscopy: Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches.
Validation tools like SHELXL (for refinement) and PLATON (for structure checks) ensure crystallographic data reliability .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Initial screening should focus on target-specific assays based on structural analogs. For instance, benzothiazole derivatives have shown antitumor, antiviral, and antimycobacterial activity . Use in vitro models such as:
- MTT assays for cytotoxicity against cancer cell lines.
- Enzyme inhibition assays (e.g., HIV-1 protease or Mycobacterium tuberculosis H37Rv strain inhibition) .
Dose-response studies (0.1–100 µM) and positive controls (e.g., known inhibitors) are essential for validating activity.
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis of this compound?
Advanced strategies include:
- Data collection at low temperature (100 K): Reduces thermal motion artifacts.
- Use of SHELXD/SHELXE: Robust for experimental phasing in cases of weak diffraction or twinning .
- Incorporation of restraints: For disordered regions (e.g., flexible fluorophenyl groups), apply geometric restraints via SHELXL to refine occupancy parameters .
Refer to Structure Validation in Chemical Crystallography (Spek, 2009) for resolving clashes and validating hydrogen-bonding networks .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
SAR studies require systematic substitution at key positions:
- Benzothiazole ring: Replace with other heterocycles (e.g., benzoxazole) to assess impact on bioactivity .
- Fluorophenyl group: Test analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate electronic effects .
- Hydroxyl and acetyl groups: Evaluate esterification or methylation to probe hydrogen-bonding roles .
Use computational methods (e.g., molecular docking) to predict binding affinities before synthesizing derivatives.
Q. How should contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be addressed?
Possible explanations and solutions:
- Pharmacokinetic limitations: Measure solubility (via HPLC) and metabolic stability (e.g., liver microsome assays). Modify lipophilicity by introducing polar groups (e.g., -SO₂NH₂) .
- Off-target effects: Perform selectivity profiling using kinase panels or proteome-wide screens.
- Formulation optimization: Use nanoemulsions or prodrug strategies to enhance bioavailability .
Q. What computational methods are recommended for modeling the interaction of this compound with biological targets?
- Molecular Dynamics (MD) simulations: Assess binding stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Free-energy perturbation (FEP): Quantify binding affinity changes for SAR-guided modifications .
Validate predictions with experimental data (e.g., IC₅₀ values) to refine models.
Methodological Considerations
Q. How can synthetic impurities be characterized and minimized?
- HPLC-PDA/MS: Detect and quantify byproducts (e.g., unreacted aldehydes or dimerization products).
- Process optimization: Reduce side reactions by controlling temperature and avoiding prolonged reflux .
- Design of Experiments (DoE): Statistically optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
Q. What are the best practices for reporting crystallographic data?
Follow IUCr guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
